Introduction: The Strategic Importance of the Dichlorinated Benzothiazolone Scaffold
Introduction: The Strategic Importance of the Dichlorinated Benzothiazolone Scaffold
An In-depth Technical Guide to the Chemical Properties of 4,6-Dichlorobenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. The introduction of specific halogenation patterns, such as the 4,6-dichloro substitution on the benzo[d]thiazol-2(3H)-one core, creates a molecule of significant interest. This guide provides a comprehensive overview of 4,6-Dichlorobenzo[d]thiazol-2(3H)-one, focusing on its chemical properties, synthesis, reactivity, and potential as a versatile building block for the development of novel therapeutics and functional materials. The strategic placement of chlorine atoms not only modulates the electronic properties of the heterocyclic system but also provides reactive handles for further synthetic elaboration, making this compound a valuable intermediate for chemical diversification.
Core Molecular and Physicochemical Profile
A compound's identity and physical characteristics are fundamental to its application in research and development. These properties dictate solubility, stability, and suitability for various reaction conditions.
Chemical Identity
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Chemical Name: 4,6-Dichlorobenzo[d]thiazol-2(3H)-one
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Synonyms: 4,6-dichloro-1,3-benzothiazol-2(3H)-one, 4,6-Dichlorobenzothiazolone[1]
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Molecular Formula: C₇H₃Cl₂NOS[2]
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Molecular Weight: 220.08 g/mol [2]
Physicochemical and Computational Data
The following table summarizes key physicochemical properties. Experimental data for this specific molecule is limited in public literature; therefore, high-quality computational predictions are included to guide experimental design.
| Property | Value | Data Type | Source |
| Molecular Weight | 220.08 g/mol | Exact | [2] |
| Physical Form | Solid (predicted) | Predicted | - |
| Melting Point | Data not available | - | - |
| LogP (octanol/water) | 2.8964 | Computational | [2] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | Computational | [2] |
| Hydrogen Bond Donors | 1 | Computational | [2] |
| Hydrogen Bond Acceptors | 2 | Computational | [2] |
| Rotatable Bonds | 0 | Computational | [2] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | Experimental | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4,6-Dichlorobenzo[d]thiazol-2(3H)-one is not commonly detailed in a single-step procedure. However, a robust and logical two-step synthesis can be designed based on well-established reactions for forming the benzothiazole core from an appropriately substituted aniline. The most common approach involves the formation of a 2-aminobenzothiazole intermediate, followed by conversion to the 2-oxo derivative.
Conceptual Synthesis Workflow
The synthesis begins with 3,5-dichloroaniline, which undergoes a cyclization reaction with a thiocyanate salt in the presence of an oxidizing agent (typically bromine) to form the 2-amino-4,6-dichlorobenzothiazole intermediate. This intermediate is then converted to the final 2-oxo product via diazotization and subsequent hydrolysis.
Caption: Proposed two-step synthesis of 4,6-Dichlorobenzo[d]thiazol-2(3H)-one.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of related compounds.[3][4][5][6] Researchers should perform their own optimization.
Step 1: Synthesis of 2-Amino-4,6-dichlorobenzothiazole
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-dichloroaniline (1 equiv.) and potassium thiocyanate (2.5 equiv.) in glacial acetic acid.
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Bromination: Cool the mixture to 0-5°C in an ice bath. While maintaining this temperature, add a solution of bromine (2 equiv.) in glacial acetic acid dropwise over 1-2 hours.
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Causality: The slow, cooled addition of bromine is critical to control the exothermic reaction and prevent the formation of polybrominated byproducts. Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
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Workup: Pour the reaction mixture into a large volume of ice water. The precipitate is collected by vacuum filtration.
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Neutralization & Purification: Wash the solid with water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield 2-amino-4,6-dichlorobenzothiazole.
Step 2: Synthesis of 4,6-Dichlorobenzo[d]thiazol-2(3H)-one
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Diazotization: Suspend the 2-amino-4,6-dichlorobenzothiazole (1 equiv.) in a mixture of concentrated sulfuric acid and water at 0-5°C. Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5°C.
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Causality: The highly reactive nitrous acid, formed in situ from NaNO₂ and H₂SO₄, converts the primary amine to a diazonium salt. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium intermediate.
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Hydrolysis: After stirring for 30 minutes at 0-5°C, slowly heat the reaction mixture to 80-90°C and maintain for 1-2 hours, or until nitrogen evolution ceases.
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Isolation: Cool the mixture to room temperature and pour it into ice water. The resulting precipitate is the crude 4,6-Dichlorobenzo[d]thiazol-2(3H)-one.
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Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
Chemical Reactivity and Stability
The reactivity of 4,6-Dichlorobenzo[d]thiazol-2(3H)-one is governed by three main features: the acidic N-H proton of the lactam, the electrophilic carbonyl carbon, and the two chlorine atoms on the benzene ring.
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N-H Acidity and Alkylation/Arylation: The proton on the nitrogen is acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation or acylation reactions to generate 3-substituted derivatives.[7] This is a primary pathway for incorporating this scaffold into larger molecules.
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Aromatic Substitution: The chlorine atoms are generally unreactive towards standard nucleophilic aromatic substitution due to the electron-donating character of the heterocyclic system. However, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), these positions can be functionalized, allowing for the introduction of aryl, alkyl, or amino groups. This has been demonstrated for analogous di-halogenated benzothiazoles.
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Stability: The compound is stable under normal laboratory conditions. However, it should be stored in a dry, cool environment to prevent potential hydrolysis or degradation.[2] It is incompatible with strong oxidizing agents and strong bases.
Spectroscopic Characterization Profile
While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from similar compounds provides a reliable guide for characterization.
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the N-H proton (typically >10 ppm in DMSO-d₆).- Two doublets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the protons at the C5 and C7 positions. The meta-coupling between these protons would result in small coupling constants (J ≈ 2-3 Hz). |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the range of 170-180 ppm.- Six signals in the aromatic/heterocyclic region (approx. 110-150 ppm), including two carbons directly attached to chlorine (C4, C6) and the quaternary carbons of the thiazole ring. |
| FT-IR (KBr) | - A broad N-H stretching band around 3100-3300 cm⁻¹.- A strong carbonyl (C=O) stretching band for the lactam, typically around 1680-1710 cm⁻¹.- C=C aromatic stretching bands around 1450-1600 cm⁻¹.- A C-Cl stretching band in the fingerprint region (below 800 cm⁻¹). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 220, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).- Fragmentation may involve the loss of CO, Cl, or cleavage of the thiazole ring. |
Applications in Drug Discovery and Materials Science
4,6-Dichlorobenzo[d]thiazol-2(3H)-one is not typically an end-product but rather a high-value intermediate. Its structural features make it an excellent starting point for generating libraries of more complex molecules for screening and development.
Scaffold for Medicinal Chemistry
The dichlorinated benzothiazole core is a key pharmacophore. Derivatives have shown significant potential in various therapeutic areas. For example, a closely related analog, 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile, has been investigated for its antimicrobial properties, with some studies suggesting it acts as an inhibitor of DNA gyrase, an essential bacterial enzyme.[8] The benzothiazole scaffold is also recognized for its utility in developing compounds with anticancer and antiviral activities.[8]
Caption: Role of the core scaffold in generating diverse therapeutic leads.
Intermediate for Agrochemicals and Dyes
The related monochlorinated analog, 4-Chlorobenzo[d]thiazol-2(3H)-one, is used as a key intermediate in the synthesis of fungicides, insecticides, and herbicides.[4] The 4,6-dichloro derivative serves a similar role, providing a platform for creating new active ingredients in crop protection. Its chromophoric core also makes it a precursor for specialized dyes and pigments.[4]
Safety and Handling
As a chlorinated heterocyclic compound, 4,6-Dichlorobenzo[d]thiazol-2(3H)-one requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds provides a strong basis for hazard assessment.
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GHS Hazard Classification (Predicted): Based on analogs like 2,6-Dichlorobenzoxazole and other chlorinated aromatics, the following classifications are likely:[9][10]
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Skin Irritation (Category 2): Causes skin irritation.
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Eye Irritation (Category 2A): Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid breathing dust. Prevent contact with skin and eyes.
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Wash hands thoroughly after handling.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
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